molecular formula C13H16N4 B2735956 n1-Benzyl-n1-(pyrimidin-2-yl)ethane-1,2-diamine CAS No. 1183731-32-9

n1-Benzyl-n1-(pyrimidin-2-yl)ethane-1,2-diamine

Cat. No.: B2735956
CAS No.: 1183731-32-9
M. Wt: 228.299
InChI Key: ODZXBDNEXMJYIZ-UHFFFAOYSA-N
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Description

N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine is an organic compound that features a benzyl group attached to a pyrimidine ring through an ethane-1,2-diamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine typically involves the reaction of pyrimidine-2-carbaldehyde with benzylamine in the presence of a reducing agent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyrimidine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism by which N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: A similar compound with a pyridine ring instead of a pyrimidine ring.

    N,N-dimethylbenzene-1,2-diamine: Another related compound with a benzene ring.

Uniqueness

N’-benzyl-N’-pyrimidin-2-ylethane-1,2-diamine is unique due to the presence of both benzyl and pyrimidine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-benzyl-N'-pyrimidin-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-7-10-17(13-15-8-4-9-16-13)11-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZXBDNEXMJYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183731-32-9
Record name N-(2-aminoethyl)-N-benzylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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